molecular formula C12H17Cl3N2O B1463405 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1073155-04-0

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No. B1463405
M. Wt: 311.6 g/mol
InChI Key: IDCPISRQBGJFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, also known as 4-Chloro-N-Piperazin-1-yl-1-Phenyl-2-Ethanone Dihydrochloride, is a compound with a wide range of applications in the scientific research field. It is a white powder that is soluble in water and has a molecular weight of 269.25 g/mol. The compound has a melting point of 145-148°C and a boiling point of 261°C. It is a synthetic molecule and can be synthesized in the laboratory.

Mechanism Of Action

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is believed to act as an antagonist at the NMDA receptor. It is thought to bind to the receptor and block the action of glutamate, which is an excitatory neurotransmitter. This can lead to a decrease in neuronal excitability and can have a range of effects, depending on the type of receptor it is acting on.

Biochemical And Physiological Effects

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has been shown to have a range of effects on biochemical and physiological processes. It has been shown to inhibit the release of glutamate from neurons, which can lead to a decrease in neuronal excitability. It has also been shown to inhibit the activity of calcium channels, which can lead to a decrease in calcium influx into cells. Furthermore, it has been shown to inhibit the activity of sodium channels, which can lead to a decrease in sodium influx into cells. Finally, it has been shown to inhibit the activity of potassium channels, which can lead to a decrease in potassium influx into cells.

Advantages And Limitations For Lab Experiments

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a useful compound for laboratory experiments due to its ability to act as an antagonist at the NMDA receptor. It has the advantage of being relatively easy to synthesize in the laboratory, and it has a wide range of applications in scientific research. However, it also has some limitations. It is not very soluble in water, and it is not very stable in solution. Therefore, it can be difficult to work with in the laboratory.

Future Directions

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has a range of potential applications in the future. It could be used to study the effects of various drugs on the NMDA receptor, and it could be used to develop new drugs that target the NMDA receptor. It could also be used to study the effects of various hormones on various tissues, such as the effects of insulin on muscle cells. Furthermore, it could be used to study the biochemical and physiological effects of various compounds, such as the effects of calcium channel blockers on the heart. Finally, it could be used to study the effects of various environmental toxins on the nervous system.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research. It has been used as a tool to study the mechanism of action of various drugs, including anticonvulsants, antidepressant drugs, and antipsychotics. It has also been used to study the biochemical and physiological effects of various compounds, such as the effects of calcium channel blockers on the heart. Furthermore, it has been used to study the effects of various hormones on various tissues, such as the effects of insulin on muscle cells.

properties

IUPAC Name

1-(4-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCPISRQBGJFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
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1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
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1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
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1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 6
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

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